氟美松17-酮

描述

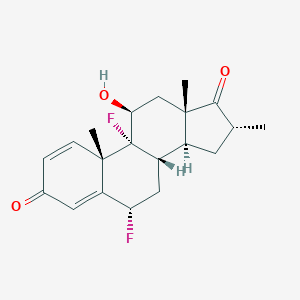

Flumethasone 17-ketone: is a synthetic corticosteroid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties. It is a derivative of flumethasone, which is commonly used in the treatment of various skin conditions such as contact dermatitis, atopic dermatitis, eczema, and psoriasis . Flumethasone 17-ketone is characterized by the presence of a ketone group at the 17th position of the steroid structure, which contributes to its unique pharmacological properties.

科学研究应用

Medical Applications

Flumethasone 17-ketone is primarily used in the treatment of various skin conditions, including:

- Dermatitis : Effective in managing contact dermatitis and atopic dermatitis due to its strong anti-inflammatory effects .

- Psoriasis : Utilized for its ability to reduce inflammation and skin cell proliferation associated with psoriasis .

- Eczema : Helps alleviate symptoms by reducing inflammation and itching .

Research Applications

Recent studies have explored the synthesis of novel derivatives of flumethasone that combine its therapeutic effects with antimicrobial properties. For instance, cationic lipids derived from flumethasone have shown promise in treating infections associated with chronic inflammatory conditions such as cystic fibrosis (CF). These compounds exhibit both anti-inflammatory and antimicrobial activities, making them suitable candidates for dual-function therapies .

Table 1: Comparative Efficacy of Flumethasone Derivatives

| Compound Name | Anti-inflammatory Activity | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| Flumethasone 17-ketone | Moderate | Limited | Low |

| Cationic Flumethasone Derivative | High | High | Very Low |

Case Study 1: Cationic Lipids for Gene Therapy

A study synthesized several cationic steroids based on flumethasone to evaluate their effectiveness in gene delivery systems for cystic fibrosis. The results indicated that these compounds not only facilitated DNA delivery but also exhibited significant antimicrobial properties against common pathogens associated with CF exacerbations. The dual functionality enhances their therapeutic potential by addressing both infection and inflammation simultaneously .

Case Study 2: Topical Application Effects

Research examining the systemic effects of topically applied corticosteroids highlighted that flumethasone derivatives can be absorbed through the skin without significant systemic side effects. This characteristic is particularly important for long-term management of chronic skin conditions, minimizing the risk of systemic corticosteroid-related adverse effects .

作用机制

Target of Action

Flumethasone 17-ketone, also known as Flumethasone, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

Flumethasone acts as a glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, it forms a complex that translocates to the nucleus, leading to a variety of genetic activations and repressions . This interaction results in the suppression of inflammatory and immune responses .

Biochemical Pathways

Flumethasone affects the immune response pathway by decreasing the function of the lymphatic system, reducing immunoglobulin and complement concentrations, lowering lymphocyte concentrations, and preventing antigen-antibody binding . This leads to downstream effects such as reduced inflammation and immune response .

Pharmacokinetics

It is known that corticosteroids like flumethasone are metabolized in the liver, primarily by the cyp3a4 enzyme . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The molecular and cellular effects of Flumethasone’s action result in a prompt decrease in inflammation, exudation, and itching . This makes it effective in treating various skin conditions such as contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .

生化分析

Biochemical Properties

Flumethasone 17-ketone’s anti-inflammatory action is concentrated at the site of application . This local effect on diseased areas results in a prompt decrease in inflammation, exudation, and itching

Cellular Effects

Flumethasone 17-ketone has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Flumethasone 17-ketone is classified as a moderately potent corticosteroid and a glucocorticoid receptor agonist . Like other corticosteroids, it functions as an immunosuppressant by decreasing the function of the lymphatic system, reducing immunoglobulin and complement concentrations, lowering lymphocyte concentrations, and preventing antigen-antibody binding .

Dosage Effects in Animal Models

Flumethasone 17-ketone is 420 times as potent as cortisone in an animal model for anti-inflammatory activity

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of flumethasone 17-ketone involves multiple steps, starting from the basic steroid structure. One common method involves the fluorination of a steroid precursor using an electrophilic fluorination agent. For example, (9b,11b,16b)-21-(acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione can be reacted with benzoyl chloride in the presence of pyridine and N,N-dimethylacetamide to form an intermediate, which is then fluorinated using Selectfluor . The resulting intermediate is treated with sodium metabisulfite and ammonia to yield flumethasone 21-acetate, which is further hydrolyzed to produce flumethasone .

Industrial Production Methods: Industrial production of flumethasone 17-ketone typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.

化学反应分析

Types of Reactions: Flumethasone 17-ketone undergoes various chemical reactions, including:

Oxidation: The ketone group at the 17th position can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The fluorine atoms in the structure can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Reagents such as sodium iodide in acetone or other nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted derivatives with different functional groups.

相似化合物的比较

Flumethasone: The parent compound of flumethasone 17-ketone, used for similar therapeutic purposes.

Dexamethasone: Another potent corticosteroid with anti-inflammatory and immunosuppressive properties.

Betamethasone: A corticosteroid similar to dexamethasone, used in the treatment of various inflammatory conditions.

Uniqueness: Flumethasone 17-ketone is unique due to the presence of the ketone group at the 17th position, which enhances its pharmacological properties. This structural modification contributes to its potent anti-inflammatory and immunosuppressive effects, making it a valuable compound in both research and therapeutic applications .

生物活性

Flumethasone 17-ketone is a synthetic corticosteroid that exhibits significant biological activity, particularly in anti-inflammatory and immunosuppressive contexts. This article explores its mechanisms of action, pharmacological properties, and relevant case studies that highlight its clinical applications.

Chemical Structure and Properties

Flumethasone 17-ketone (C20H24F2O3) is a difluorinated corticosteroid with notable anti-inflammatory properties. Its structure includes a ketone group at the 17 position, which plays a crucial role in its biological activity. The compound is often used in dermatological formulations due to its potent effects on skin conditions.

| Property | Value |

|---|---|

| Molecular Formula | C20H24F2O3 |

| Molecular Weight | 364.41 g/mol |

| CAS Number | 10991717 |

| Solubility | Soluble in organic solvents |

Flumethasone 17-ketone acts primarily as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor, it translocates to the nucleus where it modulates gene expression related to inflammation and immune response. The key mechanisms include:

- Inhibition of Phospholipase A2 : This leads to decreased production of arachidonic acid and subsequent inflammatory mediators such as prostaglandins and leukotrienes.

- Suppression of Immune Response : Flumethasone reduces lymphocyte proliferation and decreases the production of immunoglobulins, thereby exerting an immunosuppressive effect .

Pharmacological Effects

Flumethasone 17-ketone's pharmacological effects include:

- Anti-inflammatory : It significantly reduces inflammation in various conditions such as dermatitis, psoriasis, and allergic reactions.

- Antipruritic : The compound alleviates itching associated with skin disorders.

- Vasoconstrictive : It induces vasoconstriction, which helps reduce redness and swelling at the application site .

Clinical Applications

Flumethasone 17-ketone is utilized in various clinical settings, particularly for dermatological issues. Here are some notable applications:

- Dermatitis Treatments : It is effective in treating contact dermatitis and atopic dermatitis.

- Psoriasis Management : Flumethasone ointments are commonly prescribed for psoriasis due to their rapid anti-inflammatory effects .

- Post-Surgical Inflammation : Its use post-surgery helps mitigate inflammatory responses.

Case Study 1: Efficacy in Psoriasis

A study involving patients with chronic plaque psoriasis demonstrated that topical flumethasone 17-ketone significantly reduced the severity of lesions compared to placebo. Patients reported marked improvement in symptoms within two weeks of treatment, highlighting its effectiveness as a first-line therapy for this condition .

Case Study 2: Contact Dermatitis

In a clinical trial assessing the efficacy of flumethasone ointment for contact dermatitis, participants showed a substantial reduction in erythema and pruritus after one week of treatment. The ointment was well-tolerated, with minimal adverse reactions reported .

Adverse Effects

While flumethasone 17-ketone is generally well-tolerated, some adverse effects have been documented:

属性

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2O3/c1-10-6-12-13-8-15(21)14-7-11(23)4-5-19(14,3)20(13,22)16(24)9-18(12,2)17(10)25/h4-5,7,10,12-13,15-16,24H,6,8-9H2,1-3H3/t10-,12+,13+,15+,16+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKWAIKMRBAVPM-JRXMGOECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25256-97-7 | |

| Record name | Flumethasone 17-ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025256977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUMETHASONE 17-KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI0ADW48IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。